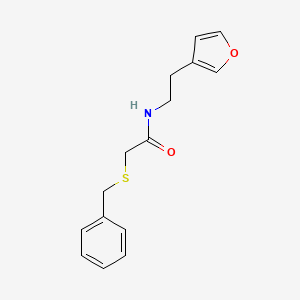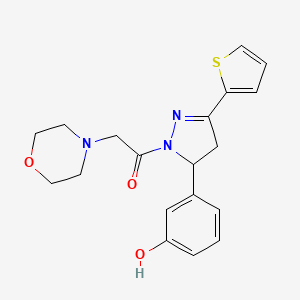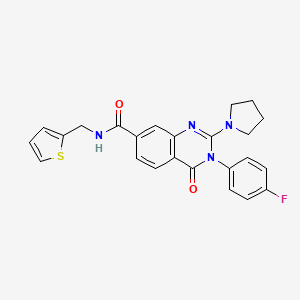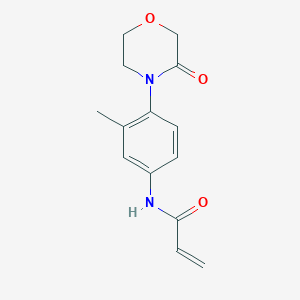![molecular formula C20H20N4O2S B2872453 2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide CAS No. 898612-06-1](/img/structure/B2872453.png)
2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, a six-membered ring containing three nitrogen atoms and three carbon atoms, would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the hydroxy group could potentially participate in reactions involving the donation of a proton (acidic reactions), while the sulfanyl group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the hydroxy group and the acetamide group could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Synthetic Pathways and Derivative Formation The synthesis of derivatives and the exploration of nucleophilic replacement reactions of sulphonate esters have been a significant area of research. For example, Ali and Richardson (1969) discussed the synthesis of derivatives of 2,3,4,6-tetra-amino-2,3,4,6-tetradeoxy-D-glucose, emphasizing the synthetic routes involving displacement reactions of sulphonate esters. This research underlines the chemical's role in the synthesis of complex sugar derivatives, demonstrating its utility in creating bioactive molecules with potential applications in various fields including medicinal chemistry and materials science (Ali & Richardson, 1969).
Biological Screening and Fingerprint Applications Another study by Khan et al. (2019) showcased the biological screening of benzyl and sulfonyl derivatives for antibacterial, antifungal, and anthelmintic activity, along with their use in fingerprint analysis. This research highlights the compound's potential in developing new antimicrobial agents and its application in forensic science for detecting latent fingerprints on various surfaces (Khan et al., 2019).
Heterocycle Synthesis The creation of heterocycles, such as 1-amino-1,3,5-triazine-2,4,6-triones, through cyclic transformation of derivatives has been another focus. Chau et al. (1997) demonstrated the transformation of 1,3,4-oxadiazol-2(3H)-ones into triazine derivatives, offering insights into methods for synthesizing structurally complex and functionally diverse heterocycles (Chau, Malanda, & Milcent, 1997).
Corrosion Inhibition Hu et al. (2016) investigated the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. This study not only expands the chemical's application in industrial settings but also contributes to the development of more effective and environmentally friendly corrosion inhibitors (Hu et al., 2016).
Antimicrobial and Larvicidal Activities Research by Kumara et al. (2015) on novel triazinone derivatives, prepared by condensing specific core structures with various phenyl acetic acids, evaluated their growth inhibition against bacterial and fungal pathogens as well as their mosquito larvicidal activity. This highlights the compound's potential in contributing to public health through the development of new antimicrobial and insecticidal agents (Kumara et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-8-9-16(14(2)10-13)21-18(25)12-27-20-22-19(26)17(23-24-20)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNPQKPFLZSCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one](/img/structure/B2872374.png)



![4-bromo-N-[4-oxo-2-[2-oxo-2-(N-propan-2-ylanilino)ethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]benzamide](/img/structure/B2872381.png)
![(1R,5S)-3-(pyridin-3-yloxy)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2872382.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2872383.png)

![8,10-dichloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2872386.png)


